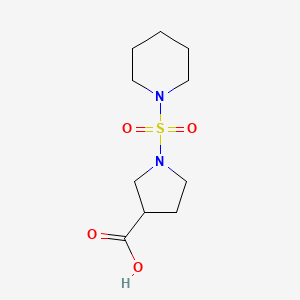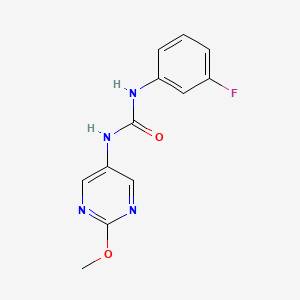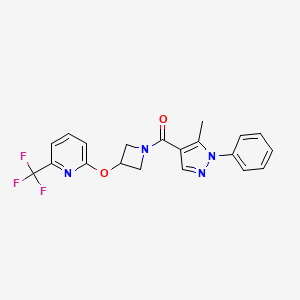![molecular formula C22H21ClFN5O2S B2964152 N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide CAS No. 1113104-18-9](/img/structure/B2964152.png)
N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide” is a complex organic compound. It contains several functional groups including an oxazole ring, a pyrrolidine ring, a phenyl ring, a carboxamide group, and a methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, would contribute to the compound’s reactivity . The pyrrolidine ring, a five-membered ring containing a nitrogen atom, could also influence the compound’s properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxazole ring could undergo reactions at the carbon between the oxygen and nitrogen atoms . The pyrrolidine ring could undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the oxazole and pyrrolidine rings could influence its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Enantioselective Synthesis
This compound is involved in the enantioselective synthesis of complex molecules. For instance, it has been used in the preparation of derivatives that are crucial for developing pharmaceutical agents. The synthesis techniques often involve Grignard reagents and aim to produce specific stereochemical configurations essential for biological activity (Calvez, Chiaroni, & Langlois, 1998).
Molecular and Electronic Analysis
Research has also focused on understanding the molecular and electronic properties of compounds related to "N-(2-methoxybenzyl)-5-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide". Studies involve DFT calculations, spectroscopic analysis, and nonlinear optical properties to elucidate their potential applications in materials science and pharmaceuticals (Beytur & Avinca, 2021).
Antibacterial and Antifungal Agents
Several derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. These studies aim to discover new therapeutic options for treating infections. The structural modifications and biological activity assessments are critical for identifying promising candidates for further development (Mane et al., 2017).
Antituberculosis Activity
The design and synthesis of hybrid molecules, particularly those inhibiting Mycobacterium tuberculosis, represent a significant area of application. Research includes developing novel chemical entities capable of acting as GyrB inhibitors, a crucial enzyme for the bacterium's DNA replication. These studies contribute to the fight against tuberculosis, providing new avenues for treatment strategies (Jeankumar et al., 2013).
Anti-inflammatory and Analgesic Agents
Compounds with the core structure of "this compound" have been explored for their anti-inflammatory and analgesic activities. The synthesis and biological evaluation of novel derivatives aim to uncover new treatments for pain and inflammation, with some showing promising results in preclinical models (Muchowski et al., 1985).
Orientations Futures
Propriétés
IUPAC Name |
3-[7-chloro-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2S/c1-13(2)25-19(30)9-10-28-20(31)16-11-15(23)7-8-18(16)29-21(28)26-27-22(29)32-12-14-5-3-4-6-17(14)24/h3-8,11,13H,9-10,12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABHWEGCHCEDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)

![Ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2964073.png)


![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)


![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)
![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2964092.png)
